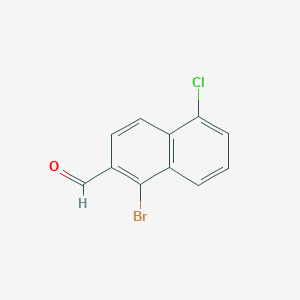
1-Bromo-5-chloro-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthaldehyde, featuring both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and chlorination of naphthaldehyde derivatives. One common method involves the bromination of 2-naphthaldehyde followed by chlorination at the 5-position. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution Products: Various substituted naphthaldehyde derivatives.
Oxidation Products: 1-Bromo-5-chloro-2-naphthoic acid.
Reduction Products: 1-Bromo-5-chloro-2-naphthyl alcohol.
Coupling Products: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-2-naphthaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which affect the electron density on the naphthalene ring and the aldehyde group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-naphthaldehyde
- 5-Chloro-2-naphthaldehyde
- 1-Bromo-5-chloro-2-naphthoic acid
Uniqueness
1-Bromo-5-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct electronic and steric properties. This dual substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C11H6BrClO |
|---|---|
Poids moléculaire |
269.52 g/mol |
Nom IUPAC |
1-bromo-5-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-7(6-14)4-5-8-9(11)2-1-3-10(8)13/h1-6H |
Clé InChI |
SBOUEBUEFPEPFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Br)C=O)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


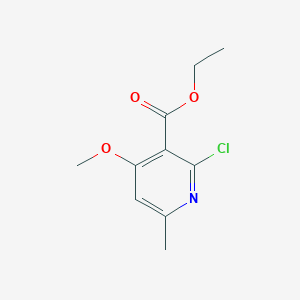
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
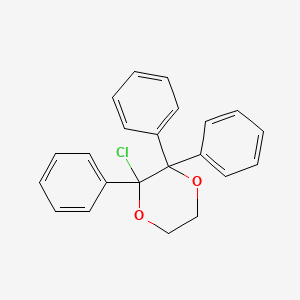
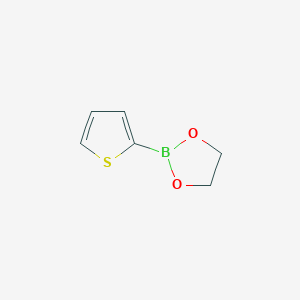
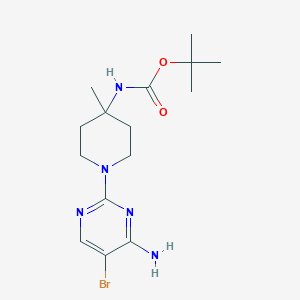
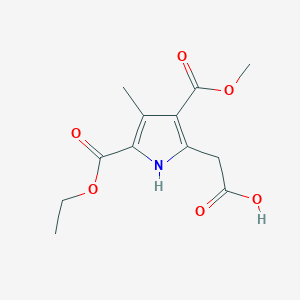
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
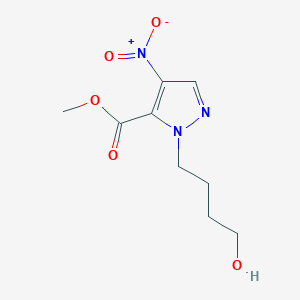
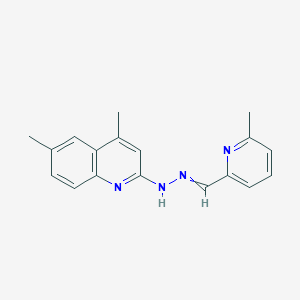
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
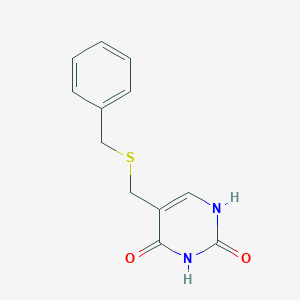
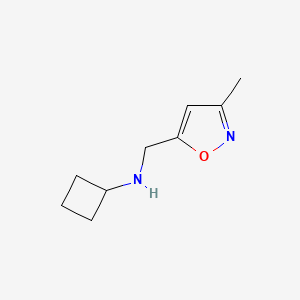
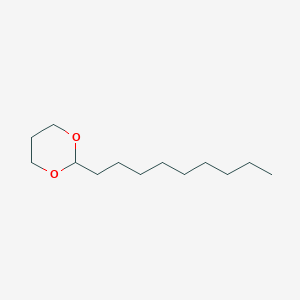
![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
